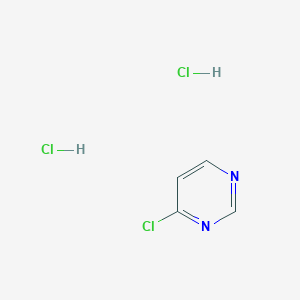

Dihidrocloruro de 4-cloropirimidina

Descripción general

Descripción

4-Chloropyrimidine dihydrochloride is a useful research compound. Its molecular formula is C4H5Cl3N2 and its molecular weight is 187.45 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Chloropyrimidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloropyrimidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividades Antiinflamatorias

Las pirimidinas, incluido el dihidrocloruro de 4-cloropirimidina, se ha encontrado que exhiben una gama de efectos farmacológicos, incluidas las actividades antiinflamatorias . Inhiben la expresión y las actividades de ciertos mediadores inflamatorios vitales como la prostaglandina E2, la óxido nítrico sintasa inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas . Por ejemplo, un compuesto con el grupo 4-(4-benciloxi)fenilo en la posición C-4 de la pirimidina exhibió una fuerte actividad inhibitoria contra la producción de PGE2 .

Síntesis de Derivados de Óxido de Diamino Pirimidina

El this compound se puede usar en la síntesis de derivados de óxido de diamino pirimidina . Se ha encontrado que estos derivados tienen funciones de reducción de la presión arterial y tratamiento de la enfermedad de Parkinson . También se pueden utilizar para la estimulación tópica del crecimiento del cabello y la recuperación de la calvicie, así como para aumentar la endoperóxido de prostaglandina .

Catalizador en Reacciones Químicas

El this compound se puede utilizar como catalizador en reacciones químicas . Por ejemplo, se utilizó como un catalizador heterogéneo eficiente y ecológico para la N-oxidación de 2,6-diamino-4-cloropirimidina con H2O2 en solución de etanol a 50 °C para obtener el intermedio 2,6-diamino-4-cloropirimidina N-óxido .

Introducción de Sustituyentes Amino

La introducción del segundo sustituyente amino en la 4-amino-6-cloropirimidina se puede lograr utilizando catálisis Pd(0) . Este proceso se puede utilizar para modificar las propiedades del compuesto para diversas aplicaciones .

Mecanismo De Acción

Target of Action

4-Chloropyrimidine dihydrochloride primarily targets certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .

Mode of Action

The compound interacts with its targets by inhibiting their expression and activities . For instance, it has been found that a compound with a 4-(4-benzyloxy)phenyl moiety at the C-4 position of pyrimidine exhibited strong inhibitory activity against the production of prostaglandin E2 . Moreover, a difluorinated derivative of this compound significantly inhibited the activity of COX-2 .

Biochemical Pathways

The inhibition of the aforementioned inflammatory mediators affects various biochemical pathways. These pathways are involved in the production and release of chemical agents from cells in diseased, infected, or wounded tissue . The affected pathways lead to a decrease in the inflammatory response, which generally stimulates the healing process .

Result of Action

The molecular and cellular effects of 4-Chloropyrimidine dihydrochloride’s action are primarily related to its anti-inflammatory effects . By inhibiting the expression and activities of certain inflammatory mediators, the compound can potentially reduce inflammation and promote healing .

Análisis Bioquímico

Biochemical Properties

4-Chloropyrimidine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell . Additionally, 4-Chloropyrimidine dihydrochloride can bind to nucleic acids, influencing gene expression and protein synthesis.

Cellular Effects

The effects of 4-Chloropyrimidine dihydrochloride on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression . This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, 4-Chloropyrimidine dihydrochloride can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 4-Chloropyrimidine dihydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity . This inhibition can lead to a cascade of effects within the cell, affecting multiple biochemical pathways. Additionally, 4-Chloropyrimidine dihydrochloride can interact with DNA and RNA, leading to changes in gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloropyrimidine dihydrochloride can change over time. The compound is known to be stable under specific conditions but can degrade under others . For instance, it is highly sensitive to moisture and can degrade in aqueous solutions. Over time, this degradation can lead to a decrease in its efficacy and changes in its effects on cellular functions. Long-term studies have shown that prolonged exposure to 4-Chloropyrimidine dihydrochloride can result in cumulative effects on cellular functions, such as sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-Chloropyrimidine dihydrochloride vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as antiviral and antitumor activities . At high doses, it can exhibit toxic or adverse effects. For example, high doses of 4-Chloropyrimidine dihydrochloride can lead to cellular toxicity, resulting in cell death and tissue damage. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can lead to toxicity.

Metabolic Pathways

4-Chloropyrimidine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence the overall metabolic flux within the cell. Additionally, 4-Chloropyrimidine dihydrochloride can affect the levels of certain metabolites, thereby influencing cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Chloropyrimidine dihydrochloride within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, it can be transported to different cellular compartments, where it exerts its effects. The distribution of 4-Chloropyrimidine dihydrochloride can also be influenced by its binding to specific proteins, which can affect its localization and accumulation within the cell.

Subcellular Localization

4-Chloropyrimidine dihydrochloride exhibits specific subcellular localization, which can influence its activity and function . It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and RNA, influencing gene expression. Additionally, its localization to other organelles, such as mitochondria, can affect cellular metabolism and energy production.

Propiedades

IUPAC Name |

4-chloropyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2.2ClH/c5-4-1-2-6-3-7-4;;/h1-3H;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHCFMUHIKEUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705324 | |

| Record name | 4-Chloropyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203521-18-0 | |

| Record name | 4-Chloropyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide](/img/structure/B1453021.png)

![5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1453025.png)